Pyridylglutarimide
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Overview
Description
Pyridylglutarimide is an organic compound that features a pyridine ring attached to a glutarimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridylglutarimide typically involves the cyclo-condensation of a pyridine derivative with a glutaric acid derivative. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridines . The specific conditions for synthesizing this compound may vary, but generally involve heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyridylglutarimide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The glutarimide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the glutarimide moiety yields amines.
Scientific Research Applications
Pyridylglutarimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which pyridylglutarimide exerts its effects involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, this compound binds to the active site of the enzyme aromatase, preventing the conversion of androgens to estrogens . This results in the suppression of estrogen levels, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Pyridylglutarimide can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also feature a nitrogen-containing ring and have diverse biological activities.
Glutarimide derivatives: These compounds share the glutarimide moiety and are known for their antibiotic properties.
This compound is unique due to its combination of a pyridine ring and a glutarimide moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-pyridin-2-ylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHDFKPIDQTXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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